molecular formula C11H14ClN5O B10923149 4-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide

4-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10923149
M. Wt: 267.71 g/mol
InChI Key: PARPKZLSYWGTDQ-UHFFFAOYSA-N
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Description

4-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination: The pyrazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Amidation: The final step involves the reaction of the chlorinated pyrazole with an appropriate amine to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 4-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide has shown potential as an inhibitor of specific enzymes. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Medicine

The compound’s pharmacological properties are being explored for therapeutic applications. Studies have indicated its potential as an anti-inflammatory and antitumor agent. Its ability to modulate specific biological pathways is of significant interest in medicinal chemistry.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline
  • 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine
  • 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethylamine

Uniqueness

Compared to similar compounds, 4-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C11H14ClN5O

Molecular Weight

267.71 g/mol

IUPAC Name

4-chloro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C11H14ClN5O/c1-6-8(7(2)17(3)16-6)4-13-11(18)10-9(12)5-14-15-10/h5H,4H2,1-3H3,(H,13,18)(H,14,15)

InChI Key

PARPKZLSYWGTDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=C(C=NN2)Cl

Origin of Product

United States

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